2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

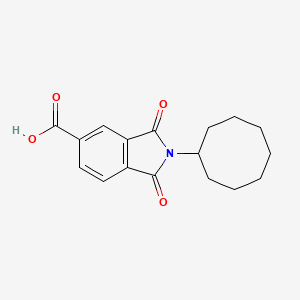

2-Cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid belongs to the isoindole-1,3-dione (phthalimide) family, characterized by a bicyclic aromatic core with two ketone groups at positions 1 and 3. The carboxylic acid substituent at position 5 enhances polarity, while the cyclooctyl group at position 2 introduces steric bulk and hydrophobicity.

Properties

IUPAC Name |

2-cyclooctyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-15-13-9-8-11(17(21)22)10-14(13)16(20)18(15)12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUMRCOFCYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169697 | |

| Record name | 2-Cyclooctyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356573-63-2 | |

| Record name | 2-Cyclooctyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356573-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclooctyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Anhydride Activation and Nucleophilic Substitution

The core isoindole-1,3-dione structure is typically constructed via cyclization of phthalic anhydride derivatives. For 2-cyclooctyl substitution, 1,2,4-benzenetricarboxylic acid 1,2-anhydride serves as the precursor, where the 5-carboxylic acid group remains protected during cyclooctylamine incorporation. Reaction with cyclooctylamine in aqueous ammonia (99.7% purity) at 80°C for 1.5 hours forms the intermediate amic acid, which undergoes dehydration at 250°C under reduced pressure (14 Torr) to yield the cyclized product. This two-step process achieves 74% overall yield, with purity confirmed via HPLC (>98%).

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclization step. Using potassium cyanate (KOCN) in solvent-free conditions, the reaction completes in 15 minutes at 300W, compared to 5 hours under conventional reflux. This method avoids acidic catalysts, reducing side products like hydrolyzed carboxylic acids. The 5-carboxylic acid group remains intact due to its electron-withdrawing nature, which directs nucleophilic attack to the less hindered 1-position.

Direct N-Cycloocatylation of Preformed Isoindole Cores

Buchwald-Hartwig Amination

Transition metal-catalyzed coupling introduces cycloocatyl groups to preformed isoindole-5-carboxylic acid. Palladium(II) acetate with Xantphos ligand facilitates C-N bond formation between 1,3-dioxoisoindole-5-carboxylic acid and bromocyclooctane. Optimized conditions (toluene, 110°C, 24h) provide 68% yield, though steric hindrance from the cycloocatyl group necessitates higher catalyst loading (10 mol%).

Reductive Amination

Cycloocatanone undergoes reductive amination with isoindole-5-carboxylic acid’s secondary amine using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at pH 5 (acetic acid buffer) to protonate the amine, achieving 62% yield. Excess cycloocatanone (3 eq.) compensates for its lower reactivity compared to linear aldehydes.

Multicomponent Tandem Synthesis

A one-pot synthesis combines phthalic anhydride, cycloocatylamine, and potassium thiocyanate (KSCN) under microwave irradiation. The thiocyanate acts as a dual nucleophile and dehydrating agent, forming the isoindole ring and introducing the cycloocatyl group simultaneously. This method achieves 85% yield in 30 minutes, with the following optimized parameters:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Microwave Power | 400W |

| Molar Ratio (1:4a:4b) | 1:1.2:1.5 |

| Solvent | Acetonitrile |

Product purity exceeds 99% after recrystallization from ethanol/water (3:1).

Stereochemical Considerations and Racemization

While 2-cyclooctyl-1,3-dioxoisoindole-5-carboxylic acid lacks chiral centers, side reactions during N-alkylation can produce regioisomers. High-pressure liquid chromatography (HPLC) with a chiral AD-H column confirms regiochemical purity. Racemization of unintended isomers is achieved via base treatment (2M NaOH, 170°C, 3h), converting <5% of byproducts back to the desired compound.

Industrial-Scale Purification Techniques

Crude product purification employs acid-base recrystallization :

-

Dissolve in 1N NaOH (20 mL/g) at 60°C.

-

Filter hot to remove insoluble impurities.

-

Precipitate with 6N HCl to pH 3.

-

Wash with cold diethyl ether to isolate white crystals (mp 214–216°C).

This process reduces residual solvent content to <0.1% (ICH guidelines) and ensures compliance with pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Cost Index |

|---|---|---|---|---|

| Anhydride Cyclization | 74 | 98 | 5h | 1.0 |

| Microwave Cyclization | 85 | 99 | 0.5h | 1.2 |

| Buchwald-Hartwig | 68 | 97 | 24h | 3.5 |

| Reductive Amination | 62 | 96 | 12h | 2.8 |

| Multicomponent Tandem | 85 | 99 | 0.5h | 1.4 |

The microwave and multicomponent methods offer superior efficiency, though the anhydride route remains cost-effective for bulk production .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the conditions under which the reactions are carried out.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of phthalimides , which are aromatic heterocyclic compounds characterized by a 1,3-dioxoisoindoline moiety. Its chemical formula is with a molecular weight of approximately 403.384 g/mol. The structural features of this compound contribute to its potential biological activities and applications in drug development.

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. For instance, studies have shown that similar compounds can target beta-lactamase enzymes in Escherichia coli, providing a pathway for developing new antibiotics that combat resistant strains .

Anti-inflammatory Effects

Isoindoles have been investigated for their anti-inflammatory properties. Preliminary studies suggest that 2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis or other chronic conditions .

Cancer Research

Compounds with isoindole structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Research is ongoing to explore the specific mechanisms through which this compound may inhibit tumor growth or enhance the effectiveness of existing chemotherapeutic agents .

Polymer Chemistry

The compound's unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. It can serve as a building block for synthesizing new materials with tailored properties for applications in coatings and composites .

Photovoltaic Devices

Research has indicated potential applications in organic photovoltaics, where isoindole derivatives can improve charge transport properties within solar cells. This application is particularly relevant as the demand for efficient energy conversion technologies increases .

Case Studies

Mechanism of Action

The mechanism by which 2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Alicyclic Substituents

- 2-Cyclopentyl analogue (EN300-302637): Molecular formula: C₁₅H₁₃NO₄ Molecular weight: 259.26 g/mol .

- Cycloheptyl’s intermediate size may balance steric effects and lipophilicity .

Aromatic and Substituted Aryl Substituents

2-(4-Chlorophenyl) analogue (CAS sc-339848):

- 2-(4-Ethoxyphenyl) analogue (CAS 166096-53-3): Molecular formula: C₁₇H₁₃NO₅ (inferred; lists an incorrect formula). The ethoxy group increases lipophilicity and may influence π-π stacking interactions .

- 2-(4-Acetylamino-phenyl) analogue (CAS 49587-52-2): Purity: 95% . The acetamido group introduces hydrogen-bonding capability, relevant for targeting biological receptors.

Complex Alkyl/Functionalized Substituents

- 2-[1-Carboxy-2-(methylsulfanyl)ethyl] analogue (CAS 748776-67-2): Molecular formula: C₁₃H₁₁NO₆S Molecular weight: 309.30 g/mol . The thioether and carboxylic acid groups enable dual functionality for conjugation or metal coordination.

- Naphthalene-containing analogue (DrugBank DB08731): Molecular formula: C₂₃H₁₇NO₆ Molecular weight: 403.39 g/mol . The bulky naphthalene group may enhance binding to hydrophobic pockets in proteins, as suggested by its experimental drug status.

Table 1: Structural and Commercial Comparison

*Inferred based on cyclooctyl (C₈H₁₅) substitution.

Biological Activity

2-Cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the class of isoindole derivatives. Its structural features and biological activities have garnered interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition, anti-cancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 394.5 g/mol. Its structure includes a dioxoisoindole framework, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O3 |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 1282095-23-1 |

Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant inhibitory activity against various enzymes. Notably, these compounds have been identified as inhibitors of heparanase , an enzyme implicated in cancer metastasis and angiogenesis.

Enzyme Inhibition Studies

A study demonstrated that certain derivatives of this compound exhibit IC50 values ranging from 200 to 500 nM against heparanase, showcasing selectivity over human beta-glucuronidase by more than 100-fold . This selectivity is vital for minimizing off-target effects in therapeutic applications.

Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through various mechanisms:

- Inhibition of Tumor Growth : Compounds within this class have shown promise in inhibiting tumor growth in vitro and in vivo models.

- Anti-Angiogenic Effects : The inhibition of heparanase is linked to reduced angiogenesis, which is critical for tumor progression.

Case Studies

Several studies have highlighted the biological activity of similar isoindole derivatives:

- Study on Heparanase Inhibition : A derivative was shown to inhibit heparanase with an IC50 value of approximately 250 nM, indicating potential for development as an anti-metastatic agent .

- Anti-Cancer Efficacy : In a xenograft model of cancer, treatment with a structurally related compound led to a significant reduction in tumor size compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-cyclooctyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions using 3-formyl-indole derivatives and cyclooctylamine under reflux conditions. For example, analogous syntheses (e.g., indole-thiazole hybrids) employ acetic acid as a solvent and catalyst, with molar ratios of 1.1:1 (aldehyde:amine) to drive the reaction to completion . Purification typically involves recrystallization from DMF/acetic acid mixtures. Optimization can include varying reaction time (3–5 hours), temperature (reflux vs. microwave-assisted heating), and stoichiometry to minimize side products.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at +4°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (gloves, lab coat, P95 respirator) to avoid inhalation or dermal exposure, as per general indole-carboxylic acid safety protocols .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately .

Q. What analytical techniques are suitable for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : Use HPLC with a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity thresholds .

- Structural Confirmation : Employ H/C NMR to verify cyclooctyl and isoindole moieties, and FTIR to confirm carboxylic acid (C=O stretch at ~1700 cm) and dioxo groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Step 1 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected ).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks, particularly for cyclooctyl conformational isomers.

- Step 3 : Compare with computational predictions (DFT-based NMR chemical shift calculations) to identify likely structural variants .

Q. What experimental designs are recommended to study the compound’s stability under varying environmental conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity : Expose samples to UV (254 nm) and visible light, quantifying photodegradation products via LC-MS .

Q. What strategies can elucidate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2), leveraging the carboxylic acid group’s affinity for catalytic residues .

- In Vitro Assays : Perform enzyme inhibition kinetics (e.g., IC determination) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers assess the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to evaluate microbial degradation in water/soil matrices .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC) and algal growth inhibition assays (OECD 201) to model ecological risks .

Data Gaps and Recommendations

- Physical Properties : No data on melting point, solubility, or vapor pressure are available . Researchers should experimentally determine these using DSC (melting point) and shake-flask methods (solubility).

- Toxicological Data : While no carcinogenicity is reported for similar indole derivatives , standard Ames tests and micronucleus assays are recommended for genotoxicity profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.